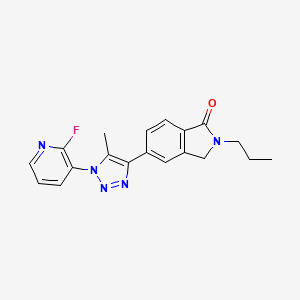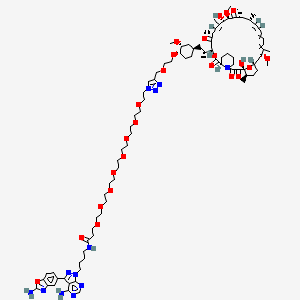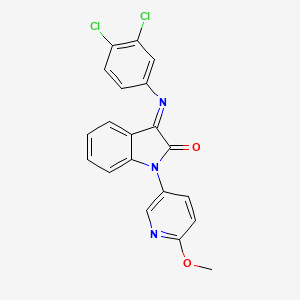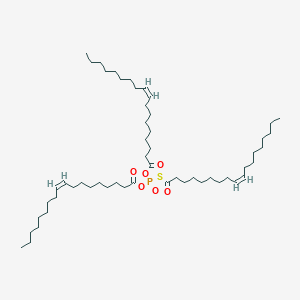
anti-BrP-LPA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
抗-1-溴-4-十六烷酰氧基-3-羟基丁基膦酸,通常称为抗-BrP-LPA,是一种合成的有机化合物,可作为溶血磷脂酸受体的强效拮抗剂。溶血磷脂酸是一种小型的甘油磷脂,在各种生物过程中起着重要作用,包括细胞增殖、迁移和存活。抗-BrP-LPA 因其在癌症研究中的潜在治疗应用而受到关注,因为它能够抑制溶血磷脂酸信号通路。
准备方法
合成路线和反应条件
抗-1-溴-4-十六烷酰氧基-3-羟基丁基膦酸的合成涉及多个步骤。起始材料通常是甘油衍生物,它经历一系列化学反应以引入溴、十六烷酰氧基和膦酸基团。关键步骤包括:
溴化: 使用溴化剂(如三溴化磷)引入溴基团。
酯化: 通过与十六烷酸酯化形成十六烷酰氧基。
磷酸化: 使用磷酸化剂(如氧氯化磷)引入膦酸基团。
工业生产方法
抗-1-溴-4-十六烷酰氧基-3-羟基丁基膦酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。关键考虑因素包括温度控制、反应时间以及使用合适的溶剂和催化剂。
化学反应分析
反应类型
抗-1-溴-4-十六烷酰氧基-3-羟基丁基膦酸会经历各种化学反应,包括:
取代反应: 溴基团可以通过亲核取代反应被其他官能团取代。
氧化和还原: 羟基可以被氧化形成羰基或被还原形成烷基。
水解: 酯和膦酸基团可以在酸性或碱性条件下发生水解。
常用试剂和条件
亲核取代: 常用试剂包括水溶液或醇溶液中的氢氧化钠或氢氧化钾。
氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。
还原: 在无水条件下使用氢化铝锂或硼氢化钠等试剂。
水解: 酸性水解涉及使用盐酸,而碱性水解涉及使用氢氧化钠。
主要生成物
取代反应: 根据所用亲核试剂形成各种取代衍生物。
氧化: 形成含羰基的化合物。
还原: 形成含烷基的化合物。
水解: 形成游离酸和醇。
科学研究应用
抗-1-溴-4-十六烷酰氧基-3-羟基丁基膦酸在科学研究中有多种应用,特别是在化学、生物学、医学和工业领域:
作用机制
抗-1-溴-4-十六烷酰氧基-3-羟基丁基膦酸通过拮抗溶血磷脂酸受体发挥作用。这些受体是 G 蛋白偶联受体,在被溶血磷脂酸激活后会介导各种细胞反应。 通过抑制这些受体,抗-BrP-LPA 会破坏溶血磷脂酸信号通路,导致细胞增殖、迁移和存活减少 . 该化合物还抑制自吞噬素的活性,自吞噬素是参与溶血磷脂酸生物合成的酶 .
相似化合物的比较
抗-1-溴-4-十六烷酰氧基-3-羟基丁基膦酸在其作为溶血磷脂酸受体拮抗剂和自吞噬素抑制剂的双重活性方面是独一无二的。类似的化合物包括:
顺式-1-溴-4-十六烷酰氧基-3-羟基丁基膦酸: BrP-LPA 的另一种非对映异构体,具有类似但效力较低的活性.
溶血磷脂酸受体拮抗剂: 专门针对溶血磷脂酸受体而不影响自吞噬素活性的化合物.
自吞噬素抑制剂: 专门抑制自吞噬素活性而不影响溶血磷脂酸受体的化合物.
抗-BrP-LPA 因其双重抑制作用而脱颖而出,使其成为研究和潜在治疗应用中的宝贵工具。
属性
分子式 |
C20H40BrO6P |
|---|---|
分子量 |
487.4 g/mol |
IUPAC 名称 |
[(1S,3S)-1-bromo-4-hexadecanoyloxy-3-hydroxybutyl]phosphonic acid |
InChI |
InChI=1S/C20H40BrO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)27-17-18(22)16-19(21)28(24,25)26/h18-19,22H,2-17H2,1H3,(H2,24,25,26)/t18-,19+/m0/s1 |
InChI 键 |
HLVKVWDSLLFMSX-RBUKOAKNSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](C[C@@H](P(=O)(O)O)Br)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CC(P(=O)(O)O)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[[2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carbonyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B10772755.png)

![4-[({2-[(2S)-2-methyl-4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperazin-1-yl]pyrimidin-5-yl}oxy)methyl]pyridine-3-carbonitrile](/img/structure/B10772764.png)


![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772802.png)

methyl}(hydroxy)phosphoryl)butanoic acid](/img/structure/B10772811.png)
![N-{3-[(4s,6s)-2-Amino-4-Methyl-6-(Trifluoromethyl)-5,6-Dihydro-4h-1,3-Oxazin-4-Yl]-4-Fluorophenyl}-5-Cyanopyridine-2-Carboxamide](/img/structure/B10772819.png)
![(4S)-5-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-methyl-2-[[2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]-(4-phenylphenyl)sulfonylamino]acetyl]amino]pentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid](/img/structure/B10772820.png)
![N-(4-Tert-Butylbenzyl)-1,5-Dimethyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazin-8-Amine 4,4-Dioxide](/img/structure/B10772831.png)

